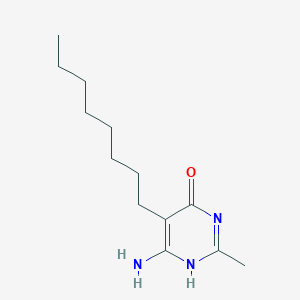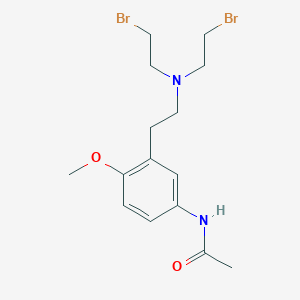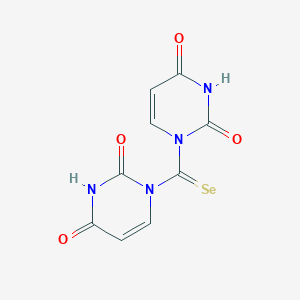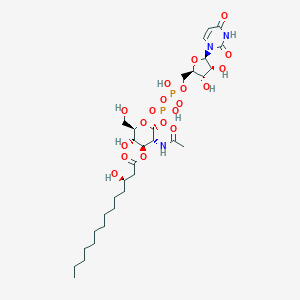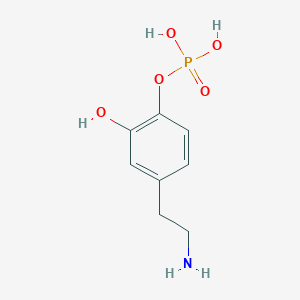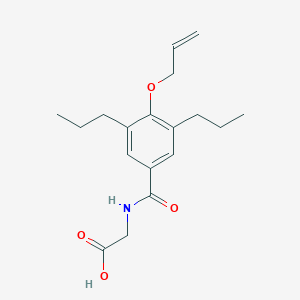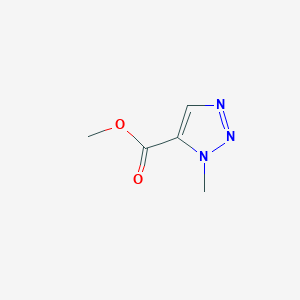
Methyl 1-methyl-1,2,3-triazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of methyl 1-methyl-1,2,3-triazole-5-carboxylate and related compounds involves several steps, including acetylation, hydroxymethylation, oxidation, esterification, and cyclization. For example, the synthesis of Methyl 1H-1,2,4-triazole-3-carboxylate, a related compound, can be achieved from 1H-1,2,4-triazole through hydroxymethylation with formaldehyde in the presence of Ba(OH)2·8H2O, followed by oxidation and esterification, leading to an overall yield of 32% and purity of 98% (Xue Feng, 2005).
Molecular Structure Analysis
The molecular and crystal structure analysis of triazole derivatives, including those similar to methyl 1-methyl-1,2,3-triazole-5-carboxylate, reveals significant details about their geometry and electronic distribution. For instance, studies on triazole derivatives have shown delocalization of π-electron density within the triazole ring, indicating a curved shape for some molecules and highlighting the influence of substitution on molecular conformations (N. Boechat et al., 2010).
Chemical Reactions and Properties
Methyl 1-methyl-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including acetylation, which can significantly alter its chemical properties. For example, acetylation of related compounds with acetic anhydride leads to diacetylated products, demonstrating decreased susceptibility to acetylation compared to other triazole derivatives. This process is highly regioselective, resulting in specific acetylated products (Anetta Dzygiel et al., 2001).
科学的研究の応用
Catalytic Efficiency and Synthesis
A study demonstrated the development of a methyl 1H-1,2,3-triazole-4-carboxylate containing a strong electron-withdrawing group, applied as a ligand for gold(I) cations. This ester-triazole gold(I) complex was investigated for its efficiency in catalyzing allene synthesis and alkyne hydration, showcasing excellent catalytic efficiency with low catalyst loadings (Wenkang Hu et al., 2019).
Chemical Synthesis and Modification
Research on N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate provided insights into the regioselective acetylation and the structural and conformational characteristics of these compounds. This work illustrates the nuances of chemical modification in triazole derivatives and their implications for further synthetic applications (A. Dzygiel et al., 2004).
Nanoparticle-mediated Synthesis
The efficiency of ZnO nanoparticles in catalyzing the N-alkylation reaction of methyl-1H-1,2,3-triazole-4-carboxylate 3 with alkyl halides to produce methyl N1-alkylated 1,2,3-triazole-4-carboxylates in good yields was reported. This study underscores the potential of nanoparticles in enhancing the selectivity and efficiency of synthetic reactions involving triazole derivatives (K. Prabakaran et al., 2012).
Oriented Synthesis for Drug Development
An oriented synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid was described, highlighting its role as an important intermediate in the synthesis of various drugs. This methodological approach highlights the strategic importance of triazole derivatives in drug synthesis and development (Da’an Liu et al., 2015).
Antiviral Compound Synthesis
The synthesis of novel thiadiazole-based molecules containing 1,2,3-triazole moiety was explored for potential antiviral activity against COVID-19 main protease. This study demonstrates the exploration of triazole derivatives in the search for effective treatments against emerging viral threats (Huda R. M. Rashdan et al., 2021).
将来の方向性
The future directions of “Methyl 1-methyl-1,2,3-triazole-5-carboxylate” could involve its use in the development of novel bioactive molecules due to its ability to accommodate a broad range of substituents . It could also be used in the development of disease-modifying therapies against neurodegenerative diseases .
特性
IUPAC Name |
methyl 3-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(3-6-7-8)5(9)10-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMBUAMMFZJMJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547677 |
Source


|
| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-methyl-1,2,3-triazole-5-carboxylate | |
CAS RN |
105020-38-0 |
Source


|
| Record name | Methyl 1-methyl-1H-1,2,3-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50547677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



